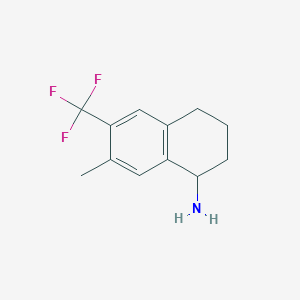![molecular formula C11H12N2O2 B13152407 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-45-4](/img/structure/B13152407.png)
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a nitrophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject for various scientific studies.
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane typically involves the reaction of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the desired bicyclic structure . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable model for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets through its nitrophenyl and azabicyclic moieties. The compound can undergo reversible ring-opening reactions under UV light, transforming from a colorless closed-ring form to a colored open-ring form. This photochromic behavior is attributed to the formation of azomethine ylide intermediates .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
1,3-Diazabicyclo[3.1.0]hex-3-ene derivatives: These compounds share the bicyclic aziridine structure and exhibit similar photochromic properties.
Bicyclo[2.1.1]hexane derivatives:
The uniqueness of this compound lies in its specific combination of a nitrophenyl group with the azabicyclic structure, which imparts distinct chemical and physical properties not found in other related compounds.
Properties
CAS No. |
86215-45-4 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12N2O2/c14-13(15)10-3-1-8(2-4-10)11-5-9(11)6-12-7-11/h1-4,9,12H,5-7H2 |
InChI Key |
WYVXKKHXLDXLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















